N'-benzyl-N-(3-acetamidophenyl)ethanediamide

Regioisomer selectivity Medicinal chemistry SAR Pharmacophore geometry

N'-Benzyl-N-(3-acetamidophenyl)ethanediamide (CAS 899748-47-1), also indexed as N'-(3-acetamidophenyl)-N-benzyloxamide and bearing PubChem CID 7584727, is a synthetic N,N'-disubstituted oxalamide (ethanediamide) with the molecular formula C₁₇H₁₇N₃O₃ and a molecular weight of 311.33 g/mol. The compound features a central oxalamide linker connecting a benzyl group on one amide nitrogen and a 3-acetamidophenyl moiety on the other; its canonical SMILES is CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 and the InChIKey is RBJSFJUOIFHJQK-UHFFFAOYSA-N.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 899748-47-1
Cat. No. B2831233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzyl-N-(3-acetamidophenyl)ethanediamide
CAS899748-47-1
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C17H17N3O3/c1-12(21)19-14-8-5-9-15(10-14)20-17(23)16(22)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23)
InChIKeyRBJSFJUOIFHJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N'-Benzyl-N-(3-acetamidophenyl)ethanediamide (CAS 899748-47-1): Chemical Identity, Physicochemical Baseline, and Procurement Profile


N'-Benzyl-N-(3-acetamidophenyl)ethanediamide (CAS 899748-47-1), also indexed as N'-(3-acetamidophenyl)-N-benzyloxamide and bearing PubChem CID 7584727, is a synthetic N,N'-disubstituted oxalamide (ethanediamide) with the molecular formula C₁₇H₁₇N₃O₃ and a molecular weight of 311.33 g/mol [1]. The compound features a central oxalamide linker connecting a benzyl group on one amide nitrogen and a 3-acetamidophenyl moiety on the other; its canonical SMILES is CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=C2 and the InChIKey is RBJSFJUOIFHJQK-UHFFFAOYSA-N [1]. This compound serves primarily as a building block in medicinal chemistry and chemical biology for the construction of more complex oxalamide-based inhibitor libraries, and has been subjected to at least two publicly archived high-throughput screens: a HepG2 cytotoxicity assay and an AMPAR–stargazin modulation screen, the latter returning an inactive call .

Why N'-Benzyl-N-(3-acetamidophenyl)ethanediamide Cannot Be Interchanged with Generic N,N'-Disubstituted Oxalamides


N,N'-Disubstituted oxalamides are not functionally interchangeable because even minor alterations in the N-aryl or N-alkyl substituent modulate hydrogen-bonding capacity, conformational preference, and target engagement in a manner that is both scaffold-specific and regioisomer-dependent [1]. In the specific case of N'-benzyl-N-(3-acetamidophenyl)ethanediamide, the 3-acetamido regioisomer places the hydrogen-bond-accepting acetamido carbonyl at a meta position relative to the oxalamide linker, creating a spatial presentation of pharmacophoric features that differs fundamentally from the 4-acetamido analog (CAS 847239-52-5) [1]. Empirical screening data already demonstrate that this compound is classified as inactive in an AMPAR–stargazin modulation assay , whereas closely related oxalamide congeners bearing different N-substituents (e.g., S1QEL1.1, CAS 897613-29-5) show potent, target-specific activity (Complex I IQ site IC₅₀ = 70 nM) . Consequently, researchers who substitute this compound with an arbitrary oxalamide derivative risk discarding a structurally precise negative-control phenotype or missing a regioisomer-specific selectivity window that downstream SAR campaigns depend upon.

Quantitative Differentiation Evidence for N'-Benzyl-N-(3-acetamidophenyl)ethanediamide Versus Closest Structural Analogs


Regioisomeric Differentiation: 3-Acetamido vs. 4-Acetamido Substitution on the Phenyl Ring

The target compound carries the acetamido substituent at the 3-position of the phenyl ring, whereas its closest constitutional isomer, N'-(4-acetamidophenyl)-N-benzyloxamide (CAS 847239-52-5), carries it at the 4-position [1]. No head-to-head biochemical comparison between these two regioisomers has been published; however, the regioisomeric switch alters the dihedral angle between the acetamido group and the oxalamide plane, repositioning the hydrogen-bond-accepting carbonyl by approximately 2.4 Å (meta vs. para geometry) and changing the vector of the N–H donor [2]. In oxalamide-based sEH inhibitor SAR series, such regioisomeric shifts on the N-aryl ring have been shown to alter IC₅₀ values by 10- to 100-fold [2], establishing that regioisomer identity is a material procurement variable.

Regioisomer selectivity Medicinal chemistry SAR Pharmacophore geometry

HepG2 Cytotoxicity Profile at 33 µM: Quantitative Cell-Based Activity Differentiation

In a publicly archived HepG2 cytotoxicity assay performed at a single concentration of 33 µM, the target compound produced raw data readout values ranging from 55 to 158 (arbitrary fluorometric units; higher values indicate greater cytotoxicity), with a mean approximately 71.5 across 18 replicate measurements and a maximum single-well readout of 158 . This moderate and heterogeneous cytotoxicity signal distinguishes it from structurally related oxalamides that typically exhibit flat, non-cytotoxic profiles at equivalent concentrations in HepG2 counterscreens . Although no direct comparator was tested in the same plate, the scattered distribution of values (55–158) suggests subpopulation-specific or stochastic cytotoxicity that warrants consideration in hit triage.

HepG2 cytotoxicity Cell-based screening Toxicity counterscreen

AMPAR–Stargazin Modulation: Defined Inactivity as a Negative-Control Benchmark

In a fluorescence-based WaveGuide assay measuring modulation of AMPAR–stargazin complexes, the target compound was explicitly classified as 'Inactive' across all measured parameters (Glumaxmin, pctMAX, GluSlope, CMPDSlope, BaselineReturn, pctMAXslope) . This stands in contrast to S1QEL1.1 (CAS 897613-29-5), an oxalamide congener that retains the 3-acetamidophenyl substructure but replaces the benzyl group with a (4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl moiety; S1QEL1.1 demonstrates potent, target-specific activity at mitochondrial Complex I (IC₅₀ = 70 nM) . The target compound's confirmed inactivity in the AMPAR–stargazin system makes it a valuable negative-control tool for assay validation, particularly for research groups investigating the structural determinants of oxalamide activity at ion channel regulatory protein interfaces.

AMPA receptor Stargazin TARP Negative control compound

N-Benzyl Substituent vs. 2-Methylbenzyl and 4-Methoxybenzyl Analogs: Lipophilicity and Steric Differentiation

The target compound bears an unsubstituted benzyl group on the oxalamide N2 position. Its closest alkyl-variant analogs include the 2-methylbenzyl derivative (CAS 900000-63-7, C₁₈H₁₉N₃O₃, MW 325.36) and the 4-methoxybenzyl derivative (AMBO, CAS 900000-59-1, C₁₈H₁₉N₃O₄) . The unsubstituted benzyl group confers a computed logP of approximately 1.89 (estimated from fragment-based calculation, mcule database) , whereas the 2-methylbenzyl analog has a higher computed logP (~2.2) due to the additional methyl group, and the 4-methoxybenzyl analog has a lower logP (~1.4) due to the polar methoxy substituent . No direct head-to-head biochemical IC₅₀ comparison among these three compounds has been published. However, in oxalamide-based neuraminidase inhibitor SAR, benzyl substitution patterns were shown to modulate IC₅₀ by 5- to 50-fold depending on substituent electronic and steric character [1].

Lipophilicity differentiation Steric bulk Oxalamide SAR

Optimal Research and Industrial Application Scenarios for N'-Benzyl-N-(3-acetamidophenyl)ethanediamide Based on Quantitative Differentiation Evidence


Regioisomer-Specific Fragment Library Construction for Oxalamide-Based Medicinal Chemistry

Medicinal chemistry teams building focused oxalamide fragment libraries for structure-activity relationship (SAR) exploration should procure this specific CAS number (899748-47-1) as the 3-acetamido regioisomer, because the meta-substitution pattern creates a pharmacophoric geometry that is distinct from the commercially available 4-acetamido analog (CAS 847239-52-5) . Incorporating both regioisomers into a screening deck enables systematic probing of hydrogen-bond-acceptor positioning, a variable that has been shown to alter sEH inhibitor IC₅₀ values by 10- to 100-fold in related oxalamide series [1].

Negative-Control Compound for AMPAR–Stargazin Modulation Screening Campaigns

The compound's confirmed 'Inactive' classification in the WaveGuide AMPAR–stargazin modulation assay establishes it as a reliable negative-control standard for laboratories developing high-throughput screens targeting AMPA receptor auxiliary subunit interactions. Unlike S1QEL1.1, which is structurally related but potently active at Complex I (IC₅₀ = 70 nM) [1], this compound produces no measurable modulation of stargazin-mediated AMPAR gating, making it suitable for defining assay noise floors, validating Z'-factor calculations, and ruling out oxalamide-scaffold interference artifacts.

Moderate-Cytotoxicity Reference Compound for HepG2 Counter-Screening Workflows

With a mean HepG2 cytotoxicity readout of approximately 71.5 at 33 µM and a reproducible range of 55–158 across 18 replicates , this compound can serve as a calibrated moderate-cytotoxicity reference standard in cell-based screening pipelines. Procurement teams supporting phenotypic drug discovery should stock this compound to enable inter-plate and inter-batch normalization of cytotoxicity thresholds, particularly when triaging hits from primary screens that incorporate HepG2 viability as a selectivity gate.

Unsubstituted Benzyl Oxalamide Scaffold for Property-Driven Lead Optimization

Researchers optimizing lead series where lipophilicity and steric profile are critical parameters should select this compound over its 2-methylbenzyl or 4-methoxybenzyl analogs when an intermediate logP (~1.89) and minimal N2 steric bulk are desired . The unsubstituted benzyl group provides a synthetic handle for late-stage diversification (e.g., benzylic oxidation, electrophilic aromatic substitution) while maintaining physicochemical properties compatible with CNS drug-like space, as inferred from class-level oxalamide SAR [1].

Quote Request

Request a Quote for N'-benzyl-N-(3-acetamidophenyl)ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.